5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile
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Overview
Description
5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a bromine atom, a nitrile group, and a pyrrolopyridine core, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated pyridine derivative with a suitable nitrile source can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxo derivatives or reduction to yield amine derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can produce oxo and amine derivatives, respectively .
Scientific Research Applications
5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies related to its antimicrobial, antiviral, and anticancer activities.
Chemical Biology: It is employed in the design of probes for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- 2-Amino-7-bromo-5-oxo-5H-1-benzopyrano[2,3-b]pyridine-3-carbonitrile
- 5-Bromo-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Uniqueness
5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern and the presence of both a bromine atom and a nitrile group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and chemical biology .
Properties
Molecular Formula |
C8H4BrN3O |
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Molecular Weight |
238.04 g/mol |
IUPAC Name |
5-bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H4BrN3O/c9-5-1-4-2-7(13)12-8(4)11-6(5)3-10/h1H,2H2,(H,11,12,13) |
InChI Key |
IFBYDQJEDHOQAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(N=C2NC1=O)C#N)Br |
Origin of Product |
United States |
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